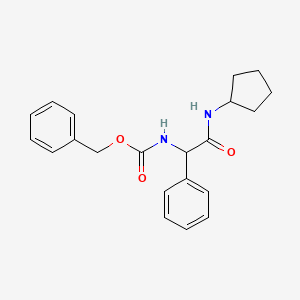
Z-DL-Phg-NHCyh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DL-Phg-NHCyh is a chemical compound with the CAS Number: 17922-88-2. Its IUPAC name is benzyl 2-(cyclohexylamino)-2-oxo-1-phenylethylcarbamate . The molecular weight of this compound is 366.46 .
Molecular Structure Analysis
The InChI code for Z-DL-Phg-NHCyh is1S/C22H26N2O3/c25-21(23-19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)24-22(26)27-16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19-20H,3,8-9,14-16H2,(H,23,25)(H,24,26) . This code represents the molecular structure of the compound.
Scientific Research Applications
Scientific Research Applications of Complex Compounds
Material Science and Nanotechnology
Materials such as Zinc Oxide (ZnO) have been extensively studied for their applications in nanotechnology and material science. ZnO nanoparticles exhibit exceptional electrocatalytic properties and stability, making them versatile materials for sensing applications. For example, ZnO nanoparticles modified sensors have been used for the electrochemical detection of various substances, indicating the potential for compounds with similar properties to be used in sensor technology and environmental monitoring (Batista & Mulato, 2005).
Biomedical Applications
In the biomedical field, nanoparticles and specific compounds play crucial roles in drug delivery systems, therapeutic agents, and diagnostic tools. For instance, nanoparticles have been used to load photoactive agents for photodynamic therapy, a treatment that involves light-sensitive drugs to destroy cancer cells (Ricci-Júnior & Marchetti, 2006). Similarly, compounds that can be engineered for high specificity and controlled release mechanisms could significantly impact targeted therapies.
Environmental Sensing and Remediation
The application of specific compounds in environmental sensing, such as detecting hazardous chemicals or monitoring water quality, is an area of increasing importance. For example, ZnO/Yb2O3 nanosheets have been developed for sensors with high sensitivity and low detection limits, useful in identifying carcinogenic chemicals in various sectors (Rahman et al., 2017). This suggests potential applications for other complex compounds in environmental remediation and monitoring.
Gene Expression and Molecular Biology
In molecular biology, methods like Z score transformation are used for standardizing data across various experiments, including microarray data analysis. This approach allows for the comparison of gene expression levels independent of original hybridization intensities, highlighting the importance of data analysis techniques in understanding the biological impact of different compounds at the genetic level (Cheadle et al., 2003).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-18-13-7-8-14-18)19(17-11-5-2-6-12-17)23-21(25)26-15-16-9-3-1-4-10-16/h1-6,9-12,18-19H,7-8,13-15H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJNHDCSSYDMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-DL-Phg-NHCyh | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

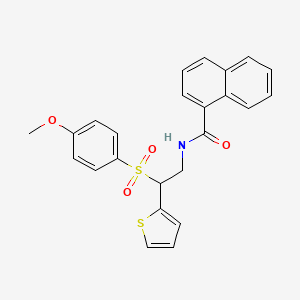
![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

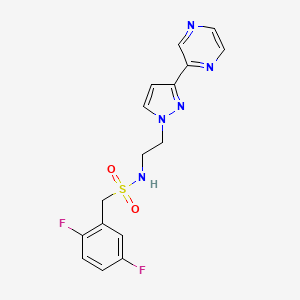
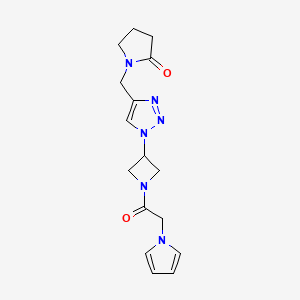

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)

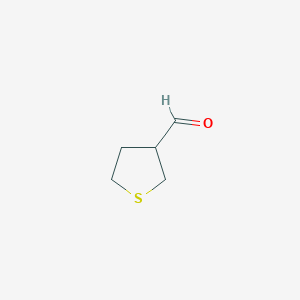
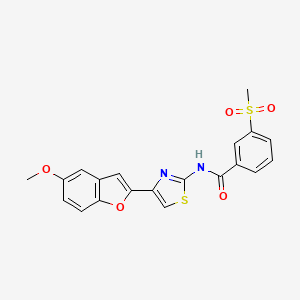



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)